molecular formula C24H19NO5S2 B12192427 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate

4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate

Cat. No.: B12192427
M. Wt: 465.5 g/mol
InChI Key: VBCLCPHJJHTIRP-BKUYFWCQSA-N
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Description

4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate is a complex organic compound that features a thiazolidinone core, a furan ring, and a benzoate ester

Preparation Methods

The synthesis of 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Benzoate Ester: The final step involves esterification of the phenol group with 2-methylbenzoic acid under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide.

    Reduction: The thiazolidinone core can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate involves interaction with various molecular targets:

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and furan-containing compounds:

    Thiazolidinone Derivatives: These compounds share the thiazolidinone core and have similar biological activities.

    Furan-Containing Compounds: These compounds share the furan ring and are studied for their potential in organic electronics.

The uniqueness of 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2-methylbenzoate lies in its combination of these two moieties, providing a unique set of properties and applications .

Properties

Molecular Formula

C24H19NO5S2

Molecular Weight

465.5 g/mol

IUPAC Name

[4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2-methylbenzoate

InChI

InChI=1S/C24H19NO5S2/c1-15-6-3-4-8-18(15)23(27)30-19-10-9-16(12-20(19)28-2)13-21-22(26)25(24(31)32-21)14-17-7-5-11-29-17/h3-13H,14H2,1-2H3/b21-13-

InChI Key

VBCLCPHJJHTIRP-BKUYFWCQSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC

Origin of Product

United States

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